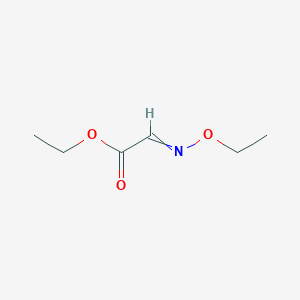

Acetic acid, (ethoxyimino)-, ethyl ester

Description

Contextual Significance within Organic Chemistry

The significance of Acetic acid, (ethoxyimino)-, ethyl ester in organic chemistry stems from its function as a versatile synthetic intermediate. As a member of the α-imino ester family, it is recognized as a powerful precursor for the synthesis of a wide array of organic molecules, most notably natural and unnatural α-amino acid derivatives. nih.govacs.orgresearchgate.net These derivatives are of high interest due to their potential biological activities. nih.govacs.orgresearchgate.net

The reactivity of α-imino esters like this compound is enhanced by the presence of the adjacent ester group, making them more susceptible to chemical transformations compared to other imines. nih.govacs.org This heightened reactivity allows the compound to participate in a diverse range of chemical reactions. Researchers utilize this compound as an electrophile and a building block in various synthetic strategies.

Key Chemical Reactions Involving α-Imino Esters:

| Reaction Type | Description |

|---|---|

| Organometallic Addition | Nucleophilic addition of organometallic reagents (e.g., Grignard, organolithium) to the C=N bond. |

| Aza-Henry Reaction | Nucleophilic addition of a nitroalkane to the imine. |

| Mannich-type Reactions | Addition of an enolate or other carbon nucleophile to the imine. nih.govacs.org |

| Cycloaddition Reactions | Participation in [4+2], [3+2], and other cycloadditions to form heterocyclic systems. nih.govacs.org |

| Hydrogenation/Reduction | Reduction of the imine functionality to yield the corresponding amine. nih.govacs.org |

Historical Perspectives on Imino Esters and Their Derivatives

The study of imino esters, also known as imidates or imino ethers, has a long history in organic chemistry. wikipedia.org These compounds are characterized by the R−C(=NR′)OR″ functional group. wikipedia.org One of the foundational methods for their synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org The resulting imidate hydrochlorides are often referred to as Pinner salts. wikipedia.org

Historically, research into imino esters has focused on their unique reactivity and their utility as synthetic intermediates. An article from 1966 by Henry E. Baumgarten and his colleagues detailed the synthesis of α-amino acids from imino esters, demonstrating the long-standing interest in this transformation. acs.org Over the years, the understanding of imidate chemistry has expanded to include important intramolecular rearrangements. The Chapman rearrangement, for instance, describes the thermal conversion of aryl N-arylbenzimidates into the corresponding amides. wikipedia.org Similarly, the Overman rearrangement utilizes imidates to synthesize allylic amines. wikipedia.org These developments have solidified the place of imino esters as a cornerstone functional group in the toolkit of synthetic organic chemists.

Scope and Research Objectives

Current research involving this compound and related α-imino esters is primarily driven by the objective of developing new and efficient synthetic methodologies. A major goal is the creation of complex and valuable molecules, particularly those with potential pharmaceutical or biological applications. researchgate.net

The main research objectives include:

Synthesis of Amino Acid Derivatives: A primary focus is the use of this compound as a key building block for synthesizing non-proteinogenic α-amino acids, which are crucial for drug discovery and peptide science. nih.govacs.org

Development of Stereoselective Reactions: A significant area of research is the development of catalytic, asymmetric methods for reactions involving α-imino esters. Achieving high stereocontrol is critical for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Exploration of Reaction Scope: Researchers continuously work to expand the range of nucleophiles and reaction partners that can be successfully employed with α-imino esters. nih.gov This includes exploring novel cycloaddition pathways and metal-catalyzed transformations. nih.govacs.org

Application in Total Synthesis: The methodologies developed are often applied to the total synthesis of complex natural products that contain the α-amino acid motif. researchgate.net

The overarching scope is to harness the unique electrophilicity and reactivity of the imino-ester moiety to construct carbon-nitrogen and carbon-carbon bonds in a controlled and predictable manner, thereby enabling the efficient assembly of intricate molecular architectures.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

ethyl 2-ethoxyiminoacetate |

InChI |

InChI=1S/C6H11NO3/c1-3-9-6(8)5-7-10-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

OOGIESXDYGABFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=NOCC |

Origin of Product |

United States |

Synthetic Methodologies for Acetic Acid, Ethoxyimino , Ethyl Ester

Classical Approaches to (Ethoxyimino) Ester Synthesis

The traditional routes to synthesizing α-(ethoxyimino) esters, including the title compound, are founded on well-established organic reactions. These methods often involve multi-step sequences starting from readily available acetate (B1210297) derivatives.

Condensation Reactions with Acetate Derivatives

A primary classical route involves the nitrosation of active methylene (B1212753) compounds derived from acetate. For instance, ethyl acetoacetate (B1235776) can be reacted with sodium nitrite (B80452) in acetic acid to yield ethyl (Z)-2-hydroxyiminoacetoacetate. google.com This intermediate, an oxime, is a direct precursor that can then be O-alkylated to form the desired ethoxyimino group.

Another foundational approach begins with the nitrosation of ethyl cyanoacetate (B8463686). Reacting ethyl cyanoacetate with sodium nitrite in the presence of acetic acid yields ethyl 2-hydroxyimino-2-cyanoacetate (commonly known as Oxyma). prepchem.com While not the title compound itself, this intermediate is central to many syntheses, and its hydroxyimino group can be subsequently etherified.

A more direct condensation can be envisioned starting from ethyl glyoxylate (B1226380). The condensation of ethyl glyoxylate with ethoxyamine would, in principle, directly yield the target imine. However, controlling the reactivity and preventing side reactions, such as the formation of aminals from the reaction with amides, requires careful optimization of reaction conditions. nih.gov

Modifications of Existing Esterification Protocols

The formation of the ethoxyimino ether linkage is often achieved through the O-alkylation of a precursor α-hydroxyimino ester. This represents a modification of standard ether synthesis protocols applied to the specific substrate. A common precursor for this method is ethyl 2-(hydroxyimino)acetate, which can be prepared via the nitrosation of ethyl acetate derivatives. The subsequent alkylation of the oxime's hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a suitable base, yields the final product.

The choice of base and solvent is critical for optimizing this alkylation. Inorganic bases like potassium carbonate or cesium carbonate are often employed in solvents like dimethylformamide (DMF) or acetone. researchgate.net The addition of a catalyst, such as potassium iodide, can enhance the rate of this SN2 reaction. researchgate.net In some specialized cases, silver oxide has been used to facilitate the alkylation of similar hydroxyimino compounds. nih.gov

Another classical pathway involves the esterification of chloroacetic acid with ethanol (B145695), typically catalyzed by sulfuric acid, to produce ethyl chloroacetate (B1199739). youtube.comchemicalbook.com This versatile precursor can then undergo nucleophilic substitution with ethoxyamine to form the target compound. Optimization of this reaction involves selecting appropriate bases, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride, and solvents like tetrahydrofuran (B95107) (THF) or DMF to achieve good yields. researchgate.net

| Precursor | Reagents | Product | Typical Conditions | Reference(s) |

| Ethyl acetoacetate | 1. Sodium nitrite, Acetic acid 2. Ethylating agent, Base | Acetic acid, (ethoxyimino)-, ethyl ester | Two-step process: nitrosation followed by O-alkylation | google.com |

| Ethyl chloroacetate | Ethoxyamine, Base | This compound | DMF or Acetone solvent, often with a catalyst like KI | researchgate.net |

| Ethyl 2-(hydroxyimino)acetate | Ethyl iodide, Base (e.g., K₂CO₃) | This compound | SN2 alkylation conditions | researchgate.net |

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on improving efficiency, selectivity, and environmental sustainability through the use of catalysis and green chemistry principles.

Catalytic Methods for Imine and Ester Formation

Modern syntheses increasingly rely on catalytic processes to accelerate reactions and improve yields. The classic Fischer esterification of a carboxylic acid with an alcohol is typically catalyzed by a strong mineral acid like sulfuric acid. wikipedia.orgchemguide.co.uk This principle is applied in synthesizing precursors like ethyl chloroacetate, where chloroacetic acid and ethanol are reacted under acid catalysis. chemicalbook.com

For the imine formation step, particularly in one-pot syntheses starting from materials like ethyl glyoxylate, various catalysts can be employed. Chiral phosphoric acids, for example, have been utilized in asymmetric reactions involving ethyl glyoxylate and carbamates, demonstrating the potential for catalytic control in forming related C-N bonds. wiley-vch.de While not directly forming an ethoxyimino group, these methods highlight the trend toward using sophisticated catalysts to control the formation of imine-like structures. The development of specific catalysts for the direct, high-yield condensation of ethyl glyoxylate with ethoxyamine remains an area of interest.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of esters and their derivatives to reduce environmental impact. A key aspect of this is the choice of solvent. Ethyl acetate itself is considered a "green solvent" due to its relatively low environmental impact and is produced on a large scale. rsc.org Performing syntheses in greener solvents like ethyl acetate, where possible, is a significant improvement over traditional solvents like chlorinated hydrocarbons. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example/Rationale | Reference(s) |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. | Using ethyl acetate as a reaction solvent instead of chlorinated solvents like dichloromethane. | rsc.org |

| Energy Efficiency | Employing catalysts to lower reaction activation energy. | Using acid catalysts to accelerate esterification at lower temperatures. | mdpi.commdpi.com |

| Innovative Process Technology | Utilizing new reactor technologies for improved efficiency. | Application of fine bubble (FB) generators for hydrogenation or amidation steps in related syntheses. | rsc.org |

| Waste Reduction | Optimizing reactions to achieve high conversion and selectivity. | The Tishchenko reaction for ethyl acetate synthesis offers high atom economy. | wikipedia.org |

Precursor Chemical Analysis and Optimization

The quality and purity of starting materials are paramount for the successful synthesis of this compound. Key precursors include ethyl glyoxylate, chloroacetic acid, and various acetate esters.

Ethyl glyoxylate is a particularly important but challenging precursor. It is often supplied as a hydrate (B1144303) or a polymer, which must be converted to the reactive monomeric form before use. This is typically achieved by distillation, sometimes over a dehydrating agent like phosphorus pentoxide (P₂O₅), to obtain the anhydrous monomer. wiley-vch.de The concentration and purity of the resulting ethyl glyoxylate solution must be carefully determined, often via NMR, to ensure accurate stoichiometry in subsequent reactions. rsc.org

The synthesis of precursors themselves must be optimized. For example, the production of ethyl chloroacetate from chloroacetic acid and ethanol requires careful control of reaction conditions to maximize yield and purity. chemicalbook.com A typical industrial process involves Fischer esterification with sulfuric acid as a catalyst, followed by a workup procedure to neutralize the acid and remove water and other impurities. youtube.comchemicalbook.com The final product is often purified by distillation. chemicalbook.com Similarly, the synthesis of ethyl cyanoacetate, a precursor to the important reagent Oxyma, involves reacting sodium chloroacetate with sodium cyanide, followed by acidification and esterification. researchgate.net Each step requires optimization to manage exothermic reactions and maximize the yield of the desired product. researchgate.net

Purification Techniques for Research-Grade this compound

The isolation and purification of this compound to a research-grade standard is critical for its application in further chemical synthesis and analysis. Achieving high purity often necessitates a multi-step approach, beginning with a basic work-up of the reaction mixture, followed by more refined techniques such as distillation, chromatography, or recrystallization to remove persistent impurities, including solvents, unreacted starting materials, and isomeric byproducts. The choice of method is dictated by the physical state of the compound—a pale yellow liquid—and the nature of the impurities present. chemicalbook.com

Following a typical synthesis, an initial work-up procedure is employed. For instance, after the reaction of ethyl carbonocyanidate (B8670145) with hydrogen chloride and ethanol, followed by treatment with triethylamine (B128534), the resulting mixture is diluted with a solvent like dichloromethane. An aqueous wash is performed to remove water-soluble salts and reagents. The organic layer is then separated, dried over an anhydrous salt such as sodium sulfate to remove residual water, and concentrated by evaporation under reduced pressure. chemicalbook.com A subsequent step may involve adding a solvent like diethyl ether to the residue and filtering off any precipitated solids to yield the crude liquid product. chemicalbook.com To achieve the high purity required for research applications, one or more of the following advanced purification techniques are typically employed.

Distillation

Vacuum distillation is a primary method for purifying liquid compounds with relatively high boiling points or those that are thermally sensitive. Given that this compound is a liquid, this technique is highly applicable for separating it from less volatile or non-volatile impurities. The process involves heating the liquid under reduced pressure, which lowers its boiling point, thereby preventing thermal decomposition.

While specific vacuum distillation parameters for this compound are not extensively documented in public literature, data from analogous compounds provide a strong reference. For example, the related compound Ethoxyacetic acid is purified by distillation at 109–111°C under a reduced pressure of 17–18 mmHg. orgsyn.org Similarly, its ethyl ester, Ethyl ethoxyacetate, is distilled at a normal atmospheric pressure of 153–155°C. orgsyn.org For other esters, short-path distillation apparatus is effective, especially for sensitive compounds. nih.gov This suggests that this compound could be effectively purified by distillation under a vacuum of approximately 10-20 mmHg.

| Parameter | Value | Compound Reference |

| Technique | Vacuum Distillation | Ethoxyacetic acid orgsyn.org |

| Boiling Point | 109–111°C | Ethoxyacetic acid orgsyn.org |

| Pressure | 17–18 mmHg | Ethoxyacetic acid orgsyn.org |

Chromatography

Column chromatography is an indispensable technique for purifying organic compounds to a high degree, particularly for separating components of similar polarity and isomers. For oxime esters like this compound, which can exist as syn and anti isomers, chromatography is often the method of choice for their separation.

Silica (B1680970) gel is the most common stationary phase for this class of compounds. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents is optimized to achieve effective separation. Research on closely related methoxyimino esters demonstrates the efficacy of this method. For instance, the E/Z isomers of ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate were successfully separated using thin-layer chromatography (TLC) on silica gel with a mobile phase of 5% ethyl acetate in hexane. orgsyn.org This system can be directly translated to flash column chromatography for preparative scale purification. Other studies on complex esters have utilized flash column chromatography with gradients of ethyl acetate in hexane, starting from ratios like 7:1 and progressing to 3:1 to elute compounds of increasing polarity. orgsyn.org

| Parameter | Details | Compound Reference |

| Technique | Flash Column Chromatography | General Ester Purification orgsyn.org |

| Stationary Phase | Silica Gel | General Ester Purification orgsyn.org |

| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (from 7:1 to 3:1) | Acetic acid 5-phenylpent-2-ynyl ester orgsyn.org |

| Isomer Separation | TLC with 5% Ethyl Acetate in Hexane | Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate orgsyn.org |

Recrystallization

Although this compound is a liquid at room temperature, purification via crystallization of a solid derivative or in cases where the compound itself can be solidified at low temperatures is a viable strategy. More commonly, if solid impurities are present, recrystallization can be used to remove them from the liquid product. A procedure for the synthesis of the target compound describes adding diethyl ether to the crude liquid residue and filtering off a solid, which is an application of this principle. chemicalbook.com

For structurally similar compounds that are solids, recrystallization from a suitable solvent system is a powerful purification method. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For related oxime derivatives, recrystallization from a mixture of ethyl acetate and hexanes has proven effective. In this technique, the crude solid is dissolved in a small amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid. Upon cooling, pure crystals form.

| Parameter | Details | Compound Reference |

| Technique | Recrystallization (from mixed solvents) | 1,2-diphenylethanone oxime |

| Solvent System | Ethyl Acetate / Hexanes | 1,2-diphenylethanone oxime |

| Procedure | Dissolve in hot ethyl acetate, add hexanes, cool to induce crystallization. | 1,2-diphenylethanone oxime |

Chemical Reactivity and Mechanistic Investigations of Acetic Acid, Ethoxyimino , Ethyl Ester

Hydrolytic Stability and Degradation Pathways

The stability of Acetic acid, (ethoxyimino)-, ethyl ester is governed by the reactivity of both the ester and the imino functionalities, each susceptible to hydrolysis under different conditions. Hydrolysis would lead to the cleavage of the molecule, forming smaller components. thebrpi.orgwikipedia.org

The rate and mechanism of hydrolysis are strongly dependent on the pH of the medium. masterorganicchemistry.comresearchgate.net

Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis of simple esters is generally very slow; for instance, the half-life for ethyl acetate (B1210297) hydrolysis at 25°C and pH 7 is approximately two years. rsc.org Oximes and their ethers are also significantly more stable to hydrolysis than simple imines under neutral conditions. nih.gov Therefore, this compound is expected to be relatively stable in neutral aqueous solutions.

Basic Conditions (High pH): Under alkaline conditions, the ester group undergoes a rapid, irreversible hydrolysis known as saponification. wikipedia.orgprexams.com This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, yielding sodium acetate (if NaOH is used) and ethanol (B145695). wikipedia.org In contrast, the imine bond is generally more resistant to base-catalyzed hydrolysis. masterorganicchemistry.com Thus, under basic conditions, the primary degradation pathway is expected to be the selective hydrolysis of the ester moiety.

The solvent system plays a crucial role. For hydrolysis to occur, the compound must have some solubility in the aqueous medium. The use of co-solvents like ethanol can increase the solubility of the ester but may also participate in side reactions like transesterification. chemrxiv.org

Table 1: Predicted Relative Hydrolysis Rates at Different pH This table presents a qualitative comparison based on the known reactivity of ester and oxime ether functional groups.

| pH Condition | Ester Group Reactivity | Imino (Oxime Ether) Group Reactivity | Overall Predicted Stability |

|---|---|---|---|

| Strong Acid (pH < 3) | High (Catalyzed) | Moderate to High (Catalyzed) | Low |

| Neutral (pH ≈ 7) | Very Low | Very Low | High |

Kinetic studies of analogous compounds provide insight into the likely mechanisms of degradation.

Ester Hydrolysis:

Base-Catalyzed Mechanism (Saponification): This is a second-order reaction, with the rate being first-order with respect to both the ester and the hydroxide ion concentration. prexams.comchemrxiv.org The reaction proceeds via a nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate. prexams.com

Acid-Catalyzed Mechanism: In the presence of excess water, this reaction follows pseudo-first-order kinetics, as the concentration of water remains effectively constant. quora.comvedantu.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org

Imine Hydrolysis:

The hydrolysis of imines is also pH-dependent. masterorganicchemistry.com Under acidic conditions, the mechanism involves protonation of the imine nitrogen, followed by the nucleophilic attack of water on the iminium ion. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step can vary with pH, from the attack of water at neutral or basic pH to the breakdown of the tetrahedral intermediate in acidic solutions. thebrpi.orgmasterorganicchemistry.com Oximes are generally more resistant to hydrolysis than simple hydrazones, with acid catalysis being required for the reaction to proceed at a significant rate. nih.gov

Table 2: Representative Kinetic Parameters for Hydrolysis of Analogous Esters Data presented is for ethyl acetate hydrolysis and serves as an illustrative example.

| Reaction Condition | Order of Reaction | Typical Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Acid-Catalyzed (HCl) | Pseudo-First-Order researchgate.netvedantu.com | ~0.003 s⁻¹ (at 35°C) researchgate.net | ~17.44 kJ/mol researchgate.net |

Nucleophilic Additions to the Imino Group

The carbon-nitrogen double bond (C=N) in this compound is electrophilic, making it a target for nucleophilic attack. The adjacent electron-withdrawing ester group further enhances the electrophilicity of the imino carbon, making it more reactive than typical imines. acs.orgacs.orgresearchgate.net

Reactions with Amines: Primary and secondary amines are effective nucleophiles that can add to the imine double bond. fiveable.melibretexts.org The reaction of an amine with the imino group would proceed through a nucleophilic addition mechanism to form a tetrahedral intermediate. This intermediate could then be protonated to yield a stable product, analogous to an aminal, where two amino groups are attached to the same carbon.

Reactions with Alcohols: Alcohols can act as nucleophiles, particularly under acid-catalyzed conditions, adding across the C=N bond. libretexts.org This nucleophilic addition would result in the formation of a hemiaminal-like ether, a structure with both an amino- (or ethoxyamino-) and an alkoxy-group attached to the same carbon atom. The formation of these adducts is often a reversible process. libretexts.org

Regioselectivity: The molecule possesses two primary electrophilic centers: the carbonyl carbon of the ester and the carbon of the imino group. A nucleophile could potentially attack either site. However, in α-imino esters, the imine carbon is generally the more reactive electrophile. acs.orgacs.org This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent ester group. Therefore, nucleophilic attack is predicted to occur preferentially at the imino carbon rather than the ester carbonyl carbon.

Table 3: Predicted Regioselectivity of Nucleophilic Attack This table provides a qualitative prediction based on the electronic properties of the functional groups.

| Electrophilic Center | Electronic Factors | Predicted Reactivity with Nucleophiles |

|---|---|---|

| Imino Carbon (C=N) | Activated by adjacent ester group | High (Preferred site of attack) |

Stereoselectivity: The stereochemical outcome of nucleophilic additions is a critical aspect of the compound's reactivity.

The C=N double bond can exist as geometric isomers (E/Z). The specific isomer present will influence the steric environment and thus the trajectory of the incoming nucleophile.

The imino carbon is a prochiral center, meaning it has two distinct faces (Re and Si). libretexts.org Nucleophilic attack on these faces will lead to the formation of a new stereocenter. In the absence of a chiral catalyst or auxiliary, a racemic mixture of enantiomers would be expected. However, the use of chiral catalysts can direct the nucleophile to one face preferentially, leading to an enantioselective reaction. rsc.orgmit.edu The stereochemistry of the product is therefore determined by the stereochemistry of the starting imine and the conditions of the reaction. youtube.com

Electrophilic Transformations of the Ester Moiety

While the ester group is primarily known for its electrophilic carbonyl carbon, its α-carbon can be rendered nucleophilic, enabling reactions with electrophiles. This transformation typically involves the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) to form an enolate.

The methylene (B1212753) protons (CH₂) alpha to the ester carbonyl in this compound are acidic and can be removed by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. This enolate is a powerful nucleophile and can react with a variety of electrophiles in what are broadly termed electrophilic substitution reactions at the α-carbon. quora.com

A key example is the Claisen condensation , where the enolate of one ester molecule attacks the carbonyl carbon of a second ester molecule. In the case of this compound, this would involve the formation of the enolate, which would then attack another molecule of the starting ester. After the initial nucleophilic addition, elimination of an ethoxide ion would lead to the formation of a β-keto imino ester derivative. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Alkylation and Acylation Reactions

Detailed research findings, including specific reagents, reaction conditions, and product yields for the alkylation and acylation of this compound, could not be located in the surveyed scientific literature. While the reactivity of related compounds, such as α-imino esters and ethyl acetoacetate (B1235776), in alkylation and acylation reactions is well-documented, this information cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the ethoxyimino group. rsc.orgorganic-chemistry.orgnih.gov General principles suggest that the nitrogen atom or the α-carbon could potentially be sites for such reactions, but specific studies on this substrate are not available.

Cyclization Reactions Involving the Ester

Specific examples of cyclization reactions involving this compound are not described in the available literature. The field of oxime ester cyclization is an active area of research, with various methods reported for different substrates, often involving transition metal catalysis to form heterocyclic structures like pyrroles or dihydropyrroles. rsc.orgorganic-chemistry.orgacs.orgresearchgate.net These reactions typically depend on the presence of other functional groups within the molecule that can participate in an intramolecular reaction. Without specific studies on this compound, no definitive cyclization pathways or corresponding data can be presented.

Reductive and Oxidative Transformations

Information regarding the specific reductive and oxidative transformations of this compound is not available in the reviewed sources. In general, the reduction of oxime ethers can lead to amines, and the reduction of the ester group could yield an alcohol. wikipedia.org For instance, the reduction of oximes and their ethers with reagents like diborane (B8814927) is a known method for amine synthesis. acs.org Similarly, oxidative reactions could potentially target various parts of the molecule, but no studies specific to this compound have been found. The oxidation of related compounds like ethyl acetate has been studied, but these pathways are not directly applicable. mdpi.com

Rearrangement Reactions and Tautomerism

While rearrangement reactions of oximes and related compounds, such as the Beckmann rearrangement, are well-established chemical transformations, no specific instances of this compound undergoing such reactions have been documented in the literature. organic-chemistry.orgmasterorganicchemistry.comrsc.org The Beckmann rearrangement typically converts an oxime into an amide or a lactam under acidic conditions. masterorganicchemistry.com

Tautomerism is a phenomenon observed in many organic compounds. For example, the related compound ethyl acetoacetate exhibits well-studied keto-enol tautomerism. However, for this compound, the imino-enamine tautomerism would be the analogous process. There is no specific information or research finding in the surveyed literature that discusses or provides data on the tautomeric equilibrium for this particular compound.

Applications of Acetic Acid, Ethoxyimino , Ethyl Ester As a Synthetic Building Block

Role in Heterocycle Synthesis

The construction of heterocyclic rings is a cornerstone of modern organic synthesis, given the prevalence of these motifs in pharmaceuticals, agrochemicals, and natural products. Acetic acid, (ethoxyimino)-, ethyl ester and its derivatives have proven to be effective synthons for the assembly of a variety of heterocyclic frameworks.

Construction of Nitrogen-Containing Rings (e.g., Pyrazines, Pyrimidines)

The presence of a reactive imine functionality and an ester group makes this compound a suitable precursor for the synthesis of nitrogen-containing heterocycles.

Pyrazines: Unsymmetrical pyrazines can be synthesized using α-diazo oxime ethers, which are closely related to this compound. For instance, the synthesis of various unsymmetrical pyrazines has been achieved through a general procedure involving the reaction of α-diazo oxime ethers with suitable reagents. While direct use of the title compound was not detailed, the synthesis of related starting materials such as ethyl 3-(methoxyimino)-4-methylpentanoate and ethyl 3-(methoxyimino)-4-phenylbutanoate highlights the utility of the core (alkoxyimino)acetate structure in accessing pyrazine (B50134) precursors nih.gov. The reduction of ethyl 2-amidino-2-nitroso-acetate or ethyl 2-amidino-2-phenylazo-acetate, derived from ethyl ethoxycarbonylacetimidate hydrochloride, yields ethyl 2-amidino-2-aminoacetate dihydrochloride. This intermediate can then be cyclized with 1,2-dicarbonyl compounds to produce ethyl 3-aminopyrazine-2-carboxylates beilstein-journals.org. For example, reaction with diacetyl yields ethyl 3-amino-5,6-dimethyl-pyrazine-2-carboxylates in 61% yield organic-chemistry.org.

Pyrimidines: Pyrimidine (B1678525) derivatives are of significant interest due to their wide range of biological activities. researchgate.net The Biginelli cyclocondensation reaction, a classic method for pyrimidine synthesis, often utilizes β-dicarbonyl compounds. While direct application of this compound is not prominently featured, related structures like ethyl cyanoacetate (B8463686) are widely used. For example, the reaction of ethyl cyanoacetate with benzaldehyde (B42025) and thiourea (B124793) in the presence of ethanolic potassium carbonate, followed by acidification, yields 5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine nih.govgrowingscience.com. This highlights the potential of activated acetic acid derivatives in pyrimidine synthesis. The synthesis of various pyrimidine derivatives has been achieved through multi-component reactions, for instance, by reacting an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of a magnetic nano Fe3O4 catalyst growingscience.com.

Formation of Oxa- and Thia-Heterocycles

The reactivity of the imino and ester functionalities also extends to the synthesis of heterocycles containing other heteroatoms like oxygen and sulfur.

Oxadiazoles: A derivative of the title compound, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (B1210297) (ortho-NosylOXY), has been effectively used as a catalyst and dehydrating agent in the microwave-assisted synthesis of 1,2,4-oxadiazoles. This one-pot reaction between carboxylic acids and amidoximes proceeds with good yields. For example, the reaction of benzoic acid and benzamidoxime (B57231) using this reagent yielded 3,5-diphenyl-1,2,4-oxadiazole (B189376) researchgate.net. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from substituted aromatic acids, which are first converted to their ethyl esters and then to the corresponding hydrazides. These hydrazides are then cyclized to form the oxadiazole ring thieme-connect.de.

Thiadiazoles: While direct synthesis of thiadiazoles from this compound is not well-documented, related synthetic strategies provide a potential pathway. For instance, 1,3,4-thiadiazole (B1197879) derivatives have been synthesized from derivatives of ethyl 2-(2-pyridylacetate) nih.govthieme-connect.de. The synthesis involves the formation of thiosemicarbazide (B42300) intermediates which are then cyclized. Another approach involves the reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with hydrazonoyl halides in ethanol (B145695) and triethylamine (B128534) to produce thiadiazole derivatives researchgate.net.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy.

Design and Scope of MCRs Involving this compound

The diverse functionalities within this compound make it an ideal candidate for the design of novel MCRs. While specific MCRs directly employing this ester are not extensively reported, related compounds demonstrate the potential of this structural motif. For example, a three-component reaction of an aldehyde, malononitrile, and a 1H-pyrazol-5-amine can lead to the formation of 1H-pyrazolo[3,4-b]pyridines thieme-connect.de. Another example is a four-component reaction involving ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate (B1144303), an aromatic aldehyde, and barbituric acid to synthesize pyrazolopyranopyrimidines researchgate.net. These examples suggest that the reactive sites in this compound could be exploited in similar MCR strategies for the synthesis of complex heterocyclic systems. The development of MCRs is a key area in modern synthetic chemistry for creating libraries of structurally diverse molecules for drug discovery beilstein-journals.orggrowingscience.comnih.gov.

Precursor for Advanced Organic Intermediates

Beyond its direct use in heterocycle synthesis, this compound serves as a valuable precursor for the synthesis of other important organic intermediates.

One of the notable applications is its role as a precursor to α-keto esters . These compounds are important building blocks in organic synthesis and are found in various biologically active molecules. The conversion of α-imino esters, which can be derived from the title compound, to α-keto esters can be achieved through acidic workup nih.gov. For instance, the reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD) catalyzed by dirhodium acetate yields aryl α-keto esters nih.gov.

Contributions to Complex Molecule Synthesis

This compound, also known by synonyms such as ethyl 2-ethoxy-2-iminoacetate and ethyl carbethoxyformimidate, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique bifunctional nature, possessing both an imino and an ester group, allows for its strategic incorporation into intricate molecular architectures. This is particularly evident in its application in the synthesis of complex, biologically active molecules, where the construction of nitrogen-containing heterocyclic systems is a frequent necessity. The compound serves as a reliable precursor for the formation of 1,2,4-triazole (B32235) rings, a scaffold present in numerous pharmaceuticals and agrochemicals.

A significant and recent demonstration of the utility of this compound is in the total synthesis of the aminoglycoside antibiotic, Kasugamycin (B1663007). In a 2025 publication in Organic Letters, researchers detailed an efficient synthetic route to this natural product. acs.org In the final stages of their synthesis, they utilized commercially available ethyl 2-ethoxy-2-iminoacetate to react with a complex amine intermediate. acs.org This key reaction, a cyclocondensation, formed an amidine carboxylic acid, which was a direct precursor to the final kasugamycin molecule after subsequent deprotection steps. acs.org

Another report on the enantioselective total synthesis of (+)-Kasugamycin also highlights the crucial role of this reagent. nih.gov In this synthesis, an amine intermediate was treated with ethyl 2-ethoxy-2-iminoacetate in tetrahydrofuran (B95107) (THF). nih.gov The authors noted that the initially formed amidine ethyl carboxylate was unstable and prone to hydrolysis. They developed a one-pot protocol where the reaction was quenched with water to directly yield the more stable and desired amidine carboxylic acid in good yield. nih.gov This transformation underscores the practical utility of ethyl 2-ethoxy-2-iminoacetate in constructing the core structure of kasugamycin.

The general reactivity of ethyl 2-ethoxy-2-iminoacetate involves its reaction with hydrazides to form 5-substituted ethyl 1,2,4-triazole-3-carboxylates. These triazoles are important intermediates for further synthetic elaborations. This reactivity is central to its application in synthesizing complex molecules, including analogues of the broad-spectrum antiviral drug ribavirin (B1680618), which features a 1,2,4-triazole-3-carboxamide moiety. nih.govmdpi.com While some syntheses of ribavirin analogues employ different strategies, the fundamental reaction of forming the triazole ring from small molecule precursors like ethyl 2-ethoxy-2-iminoacetate is a well-established and powerful method in medicinal chemistry. nih.govmdpi.com

The compound's utility extends to the synthesis of various heterocyclic systems. For instance, a two-step method for producing polycyclic 1,2,4-triazoles involves the N-amination of lactams, followed by a cyclocondensation reaction with ethyl 2-ethoxy-2-iminoacetate. This approach allows for the creation of semi-saturated triazoles with diverse functional groups and ring sizes.

The following table summarizes the key reaction of this compound in the synthesis of a complex molecule:

| Complex Molecule | Reactant 1 | Reactant 2 | Product | Reaction Type | Significance |

| Kasugamycin | Amine intermediate (compound 15) | This compound | Amidine carboxylic acid (compound 16) | Cyclocondensation | Formation of a key precursor in the total synthesis of an aminoglycoside antibiotic. acs.orgnih.gov |

Structure Reactivity Relationships and Analogues of Acetic Acid, Ethoxyimino , Ethyl Ester

Modifications of the Ester Group

The ethyl ester group is a common motif in organic synthesis, primarily formed through the esterification of a carboxylic acid with an alcohol. libretexts.org The nature of the alcohol used directly impacts the properties and reactivity of the resulting ester. In the context of Acetic acid, (ethoxyimino)-, ethyl ester, modifying the alcohol component from ethanol (B145695) to other alcohols (e.g., methanol, isopropanol, tert-butanol) would alter the steric bulk and electronic environment of the carbonyl group.

The Fischer esterification, a standard method for synthesizing esters, is an equilibrium-driven process catalyzed by acid. chemguide.co.uklibretexts.org The rate of this reaction is sensitive to the structure of the alcohol. Increasing the steric hindrance of the alcohol generally decreases the reaction rate. For instance, converting the corresponding carboxylic acid to a methyl ester would likely proceed faster than the synthesis of the tert-butyl ester under similar conditions.

Hydrolysis of the ester, the reverse reaction, is also affected by the nature of the alkyl group. Esters with bulkier alkyl groups tend to hydrolyze more slowly due to increased steric hindrance around the carbonyl carbon, which impedes the approach of a nucleophile like a water molecule or hydroxide (B78521) ion.

Table 1: Predicted Relative Rates of Formation for Analogues of Acetic acid, (ethoxyimino)-, R-ester via Fischer Esterification

| R-Group (in Ester) | Alcohol Precursor | Steric Hindrance | Predicted Relative Rate of Esterification |

| Methyl | Methanol | Low | Highest |

| Ethyl | Ethanol | Moderate | High |

| Isopropyl | Isopropanol | High | Moderate |

| tert-Butyl | tert-Butanol | Very High | Low |

This interactive table illustrates the expected trend in reaction rates based on the steric bulk of the alcohol used in esterification.

Variations on the Ethoxyimino Moiety

Replacing the ethyl group of the ethoxyimino moiety with other alkyl or aryl groups can modulate the electronic properties of the imine. For example, a methoxyimino group, as seen in the aforementioned analogue, is sterically smaller but electronically similar. nih.gov Introducing a benzyloxy group could introduce further electronic effects through the aromatic ring. The parent hydroxyimino group (-C=N-OH), found in compounds like Ethyl 2-cyano-2-(hydroxyimino)acetate, introduces an acidic proton, drastically changing its chemical character and allowing it to act as a ligand or participate in different reaction types compared to its O-alkylated counterparts. nih.gov

Table 2: Comparison of Different Imino Moieties on an Ethyl Acetate (B1210297) Backbone

| Imino Moiety | Structure | Key Feature |

| Imino | -C=N-H | Parent imine functionality. nih.gov |

| Hydroxyimino | -C=N-OH | Contains an acidic proton; can form E/Z isomers. nih.gov |

| Methoxyimino | -C=N-OCH₃ | O-alkylated; sterically small ether group; E/Z isomerism possible. nih.gov |

| Ethoxyimino | -C=N-OCH₂CH₃ | Target compound's moiety; slightly bulkier than methoxyimino. |

This interactive table compares various imino groups that can be present in analogues of the title compound.

Influence of Substituents on Reaction Pathways and Yields

The introduction of substituents on the α-carbon (the carbon adjacent to the ester and imino groups) profoundly affects the molecule's reactivity. For example, the synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate from glycine (B1666218) ester hydrochloride proceeds in a 76% yield, demonstrating a viable pathway for introducing a halogen. chemicalbook.com This chloro-substituent is a good leaving group and an electron-withdrawing group, which can activate the α-carbon for nucleophilic substitution reactions.

Similarly, the presence of a strongly electron-withdrawing 4-nitrobenzoyl group on a related methoxyimino ester was shown to significantly influence the molecule's conformation. nih.gov In that structure, the methoxyimino and ester groups were coplanar, but nearly orthogonal to the carbonyl and nitrophenyl groups. nih.gov Such conformational preferences, dictated by substituents, can control the stereochemical outcome of subsequent reactions. The synthesis of this particular substituted analogue resulted in an 86% yield of a mixture of E and Z isomers. nih.gov The nature of substituents can thus be a powerful tool for directing both reaction yield and stereoselectivity.

Table 3: Reported Yields for Syntheses of Substituted Imino Ester Analogues

| α-Substituent | Imino Group | Ester Group | Reported Yield | Isomer Ratio (E:Z) | Reference |

| 4-Nitrobenzoyl | Methoxyimino | Ethyl | 86% | 90:10 | nih.gov |

| Chloro | Hydroxyimino | Ethyl | 76% | Z isomer specified | chemicalbook.com |

This interactive table presents research findings on the synthesis of related substituted imino esters.

Comparative Studies with Related Imino Esters

Comparing this compound with other imino esters highlights its unique chemical profile.

Acetic acid, imino-, ethyl ester : This is the parent imine without substitution on the nitrogen. nih.gov The N-H bond makes it more acidic and allows for different reactivity, such as N-alkylation, which is not possible for the N-ethoxy derivative.

Ethyl 2-cyano-2-(hydroxyimino)acetate : This analogue features two strongly electron-withdrawing groups on the α-carbon: a cyano group and a hydroxyimino group. nih.gov This structure significantly increases the acidity of the α-carbon proton (if one were present) and the hydroxyimino proton, making it a versatile building block in synthesis, for example, of heterocyclic compounds.

(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate : The presence of the α-chloro atom makes this compound an effective electrophile for nucleophilic substitution reactions. chemicalbook.com The combination of the chloro and hydroxyimino groups provides multiple reactive sites for synthetic transformations.

The ethoxyimino group in the title compound serves to protect the imine functionality and provides a specific steric and electronic environment. Unlike the hydroxyimino analogues, it is not acidic. Compared to the parent imine, it is less nucleophilic and not susceptible to N-alkylation. Its reactivity is therefore focused on transformations involving the ester group and reactions where the ethoxyimino moiety directs the stereochemical outcome or influences the reactivity of the α-carbon.

Compound Index

Advanced Spectroscopic and Analytical Methodologies for Acetic Acid, Ethoxyimino , Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reactants and Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of "Acetic acid, (ethoxyimino)-, ethyl ester". It provides detailed information about the chemical environment of individual atoms.

For a more detailed structural analysis and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. nih.goveurekaselect.com Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net These techniques are invaluable for confirming the connectivity within the molecule and for distinguishing between isomers. For instance, the Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry around the C=N double bond by identifying protons that are close in space. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Ethyl Acetate (B1210297) (a precursor/related structure)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~2.0 | Singlet | ~21 |

| O-CH₂ (ethyl) | ~4.1 | Quartet | ~60 |

| CH₃ (ethyl) | ~1.2 | Triplet | ~14 |

| C=O | - | - | ~171 |

Note: Data is generalized from typical values for ethyl acetate and may vary slightly based on solvent and experimental conditions. chemicalbook.comhmdb.cadocbrown.info The specific shifts for "this compound" would be different due to the presence of the ethoxyimino group.

The (ethoxyimino) group in "this compound" can exhibit restricted rotation around the N-O bond, potentially leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the conformers.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of "this compound". nih.gov It is also instrumental in monitoring the progress of its synthesis by identifying reactants, intermediates, and products in the reaction mixture. nih.gov

Electron Ionization (EI) is a common MS technique that can provide a characteristic fragmentation pattern for the molecule. This "fingerprint" can be compared to spectral libraries for identification. The mass spectrum of ethyl acetate, a related compound, shows a molecular ion peak (M+) at m/z 88, along with fragment ions at m/z 73 and 43. bris.ac.uknist.gov A similar fragmentation pattern, with adjustments for the ethoxyimino group, would be expected for the target compound.

Electrospray Ionization (ESI), a soft ionization technique, is particularly useful for analyzing reaction mixtures as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov This allows for the clear identification of the molecular weights of the species present in the solution. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful method for analyzing complex mixtures. sigmaaldrich.com

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are essential for separating the components of a mixture, which is critical for assessing the purity of the final "this compound" product and for monitoring the progress of the reaction. wpmucdn.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". sigmaaldrich.comsielc.com A typical HPLC system uses a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). sigmaaldrich.com

For purity assessment, an isocratic or gradient elution method can be developed. sielc.com The choice of column (e.g., C18 reverse-phase) and mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol) is optimized to achieve good separation of the target compound from any impurities or starting materials. sigmaaldrich.comsielc.com The retention time of the compound under specific conditions is a characteristic property that can be used for its identification, while the area of the peak is proportional to its concentration.

Table 2: Example HPLC Method Parameters for Analysis of a Related Compound (Ethyl Acetate)

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water |

| Detection | UV at 200-220 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are general parameters and would need to be optimized for the specific analysis of "this compound". sielc.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wpmucdn.com Given that "this compound" is an ester, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures. sigmaaldrich.comlaboratuvar.com In GC, the sample is vaporized and injected into a heated column. A carrier gas (mobile phase) flows through the column and carries the sample components with it. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the inside of the column.

GC is highly effective for determining the purity of the final product and for monitoring the disappearance of volatile reactants during synthesis. oiv.int When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of the separated components based on their mass spectra. researchgate.netnih.govresearchgate.netjmaterenvironsci.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. While direct experimental spectra for this compound are not widely available in the public domain, a detailed analysis can be performed based on characteristic group frequencies of its constituent parts: the ester group, the oxime ether group, and the alkyl chains. Computational studies, such as Density Functional Theory (DFT) calculations, on related molecules can further refine the expected vibrational frequencies. arxiv.orgcanterbury.ac.nz

The key functional groups in this compound are the carbonyl group (C=O) of the ester, the carbon-nitrogen double bond (C=N) of the imino group, the nitrogen-oxygen single bond (N-O), and the carbon-oxygen single bonds (C-O) of the ester and ethoxy moieties.

Expected Infrared (IR) Absorption Bands:

The IR spectrum is anticipated to show strong absorptions corresponding to the polar bonds within the molecule. The most prominent peaks are expected to be:

C=O Stretching: The ester carbonyl group will exhibit a strong, characteristic absorption band. For esters, this peak typically appears in the range of 1750-1735 cm⁻¹. amanote.comosu.edu

C=N Stretching: The stretching vibration of the ethoxyimino group's C=N bond is expected in the 1690-1640 cm⁻¹ region. This peak is generally of medium to weak intensity in the infrared spectrum.

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O bond stretching of the ester group (O=C-O) typically results in a strong band between 1300-1150 cm⁻¹. The C-O stretching from the ethoxy group will also fall within this region.

N-O Stretching: The N-O stretching vibration of the oxime ether is expected to appear as a medium to strong band in the 970-930 cm⁻¹ range. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl groups will be observed in the 3000-2850 cm⁻¹ region.

Interactive Table 1: Predicted Infrared (IR) Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | Strong |

| Imino (Oxime Ether) | C=N Stretch | 1690 - 1640 | Medium - Weak |

| Ester | C-O Stretch | 1300 - 1150 | Strong |

| Ethoxy Group | C-O Stretch | 1150 - 1085 | Strong |

| Oxime Ether | N-O Stretch | 970 - 930 | Medium - Strong |

| Alkyl Chains | C-H Stretch | 3000 - 2850 | Medium - Strong |

Expected Raman Scattering Bands:

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. Therefore, it provides complementary information to IR spectroscopy.

C=N Stretching: The C=N double bond, being less polar than the C=O bond, is expected to show a more intense signal in the Raman spectrum compared to its IR absorption, appearing in the 1690-1640 cm⁻¹ region.

C-C and C-O Stretching: The single bond stretching vibrations of the carbon-carbon and carbon-oxygen bonds in the ethyl and ethoxy groups will be visible in the 1200-800 cm⁻¹ region.

C-H Stretching: The symmetric and asymmetric C-H stretching vibrations of the methyl and methylene (B1212753) groups will produce strong bands in the 3000-2850 cm⁻¹ range.

Interactive Table 2: Predicted Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Imino (Oxime Ether) | C=N Stretch | 1690 - 1640 | Strong |

| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | Weak - Medium |

| Alkyl Chains | C-C Stretch | 900 - 800 | Medium |

| Alkyl Chains | C-H Bending | 1470 - 1440 | Medium |

| Alkyl Chains | C-H Stretch | 3000 - 2850 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. osu.edu This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's conformation and packing in the solid state.

Although a specific crystal structure for this compound is not publicly available, studies on related oxime esters and other oxime-containing compounds provide insight into the likely structural features. acs.orgresearchgate.netnih.gov For a molecule of this compound, X-ray diffraction analysis would be expected to reveal:

Molecular Conformation: The planarity of the ester and oxime functional groups and the torsion angles describing the orientation of the ethyl and ethoxy groups.

Isomer Configuration: Unambiguous determination of the stereochemistry around the C=N double bond (E/Z isomerism).

Intermolecular Interactions: The presence and nature of any weak intermolecular forces, such as C-H···O or C-H···N hydrogen bonds, which would govern the crystal packing.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Should single crystals of this compound be grown, a typical X-ray crystallographic analysis would yield a set of data similar to that presented in the hypothetical table below.

Interactive Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₃NO₃ |

| Formula Weight | 159.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 980.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.078 |

Computational Chemistry and Theoretical Investigations of Acetic Acid, Ethoxyimino , Ethyl Ester

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure and bonding provides fundamental insights into the reactivity, stability, and properties of a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Acetic acid, (ethoxyimino)-, ethyl ester, DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as Mulliken atomic charges, the distribution of the electron density, and the mapping of the molecular electrostatic potential (MEP) could be elucidated.

Despite the common application of DFT to organic molecules, including esters and oximes nih.govinoe.ro, a specific DFT analysis for this compound has not been found in the surveyed literature. Consequently, no data tables for its calculated geometric or electronic parameters can be presented.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a model for understanding chemical bonding and reactivity. The application of MO theory, often in conjunction with computational methods like DFT, allows for the calculation of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule.

While MO theory has been applied to various esters and oxime ethers to understand their electronic transitions and reactivity patterns, specific studies detailing the molecular orbitals of this compound are absent from the scientific record. Therefore, no data on its HOMO-LUMO energies or orbital compositions can be provided.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient species and the energetic pathways.

Transition State Characterization

For any proposed reaction involving this compound, computational modeling could be used to locate and characterize the transition state (TS) structures. This involves geometry optimization to find the first-order saddle point on the potential energy surface corresponding to the TS, followed by frequency calculations to confirm the presence of a single imaginary frequency.

Computational studies on the reaction mechanisms of related compounds, such as intramolecular oxime transfer reactions, have been performed, demonstrating the utility of these methods nih.govjyu.fi. However, no such studies have been published for reactions involving this compound, meaning no data on its transition state geometries or vibrational frequencies are available.

Energy Profile Determination

While energy profiles for reactions like the esterification of acetic acid with ethanol (B145695) have been computationally determined nih.gov, no such energy profiles have been reported for reactions of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and properties.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformers may exist. Computational methods can be used to identify the low-energy conformers and to calculate the energy barriers for their interconversion. A crystallographic study of a related but more complex molecule, ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate, has provided insight into its solid-state conformation nih.govresearchgate.net. However, a detailed computational conformational analysis of this compound has not been documented.

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motion, offering insights into the conformational landscape, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution). Despite the power of MD simulations for studying organic molecules, no such simulations have been published for this compound.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters provides invaluable insights into the molecular structure and electronic properties of "this compound." Computational chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for simulating various types of molecular spectra. These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the relationships between molecular structure and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are instrumental in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a common approach for predicting NMR chemical shifts.

The predicted ¹H and ¹³C NMR chemical shifts for "this compound" are influenced by the electronic environment of each nucleus. For instance, the electronegativity of the oxygen and nitrogen atoms in the ethoxyimino and ethyl ester groups is expected to cause a downfield shift for adjacent protons and carbons. The chemical shifts are typically calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Detailed Research Findings:

While specific computational studies on "this compound" are not extensively available in the public domain, the principles of computational NMR prediction are well-established. For similar ester and imine-containing compounds, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) have shown good correlation with experimental data. The accuracy of these predictions can be further enhanced by considering solvent effects, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM).

Below are tables of hypothetically predicted ¹H and ¹³C NMR chemical shifts for "this compound," based on typical values for the constituent functional groups and the expected electronic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Functional Group | Predicted Chemical Shift (δ, ppm) |

| 1 | CH₃ (ester) | 1.25 - 1.35 |

| 2 | CH₂ (ester) | 4.15 - 4.25 |

| 3 | CH₃ (ethoxy) | 1.30 - 1.40 |

| 4 | CH₂ (ethoxy) | 4.20 - 4.30 |

| 5 | CH₂ (acetyl) | 3.80 - 3.90 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Functional Group | Predicted Chemical Shift (δ, ppm) |

| 1 | C=O (ester) | 165 - 175 |

| 2 | C=N (imino) | 150 - 160 |

| 3 | O-CH₂ (ester) | 60 - 70 |

| 4 | O-CH₂ (ethoxy) | 65 - 75 |

| 5 | CH₂ (acetyl) | 30 - 40 |

| 6 | CH₃ (ester) | 13 - 16 |

| 7 | CH₃ (ethoxy) | 14 - 17 |

Vibrational Spectroscopy (IR and Raman)

Computational methods are frequently used to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations involve determining the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies. The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For "this compound," characteristic vibrational frequencies are expected for the C=O (ester), C=N (imine), C-O, and N-O bonds. DFT calculations can provide a detailed assignment of the observed experimental bands to specific vibrational modes.

Detailed Research Findings:

Theoretical vibrational analysis of similar ester and imine compounds has demonstrated that DFT methods can accurately predict fundamental vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional.

The predicted vibrational frequencies for "this compound" would highlight key functional groups. For instance, a strong absorption band is anticipated for the C=O stretching vibration, and another characteristic band for the C=N stretching mode.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch (ester) | 1720 - 1750 | Strong (IR) |

| C=N Stretch (imine) | 1640 - 1680 | Medium (IR, Raman) |

| C-O Stretch (ester) | 1200 - 1300 | Strong (IR) |

| N-O Stretch | 900 - 950 | Medium (IR) |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong (IR, Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of "this compound" is expected to be characterized by electronic transitions involving the π systems of the C=O and C=N chromophores. The calculations can help identify the nature of these transitions, such as n → π* or π → π*.

Detailed Research Findings:

TD-DFT calculations have been successfully applied to predict the UV-Vis spectra of a wide range of organic molecules. The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted absorption wavelengths (λ_max). For molecules with conjugated systems, TD-DFT can provide valuable insights into their photophysical properties.

The predicted UV-Vis spectrum of "this compound" would likely show absorptions in the ultraviolet region, corresponding to electronic excitations within the molecule.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| n → π* (C=O) | 270 - 290 | Low |

| π → π* (C=O) | 200 - 220 | High |

| n → π* (C=N) | 240 - 260 | Low |

| π → π* (C=N) | 190 - 210 | High |

Environmental and Green Chemistry Considerations

Degradation Pathways in Environmental Matrices

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For Acetic acid, (ethoxyimino)-, ethyl ester, the key abiotic degradation pathways are photolysis and hydrolysis.

These initial radical species can undergo further reactions, such as β-scission. The α-oxo-iminyl radical can fragment to yield a carbonitrile and an acyl radical, while the acyloxyl radical can decarboxylate to produce an alkyl radical and carbon dioxide. The presence of such radical intermediates has been demonstrated in studies of related compounds through techniques like electron spin resonance (e.s.r.) with spin trapping.

Some studies on other oxime esters have shown that the efficiency of photopolymerization can be wavelength-dependent, with significant activity sometimes occurring at wavelengths where the molar extinction coefficient is low. qut.edu.au This suggests that the absorption spectrum alone may not be a complete guide to the photochemical reactivity of this compound. qut.edu.au The photolysis of some α-oxo-oxime esters has been found to yield secondary amides as products, suggesting the formation of an N-acyl α-oxoimine intermediate which is then subject to further photoconversion.

| Process | Description | Potential Products |

|---|---|---|

| Initial N-O Bond Cleavage | The primary photochemical event upon absorption of light. | α-oxo-iminyl radical, ethoxycarbonyl radical |

| Radical Fragmentation | Subsequent fragmentation of the initial radical species. | Nitriles, acyl radicals, carbon dioxide, alkyl radicals |

| Intermediate Formation | Formation of transient species that can undergo further reactions. | N-acyl α-oxoimines |

The hydrolysis of this compound involves two primary functional groups: the ester and the oxime. Both can be susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water.

The hydrolysis of the ester group is a well-understood process that can be catalyzed by both acids and bases. purkh.com Base-mediated hydrolysis is generally the dominant pathway in most natural waters. purkh.com This reaction would yield ethoxyiminoacetic acid and ethanol (B145695). The rate of ester hydrolysis is influenced by pH and temperature. organic-chemistry.orgsfu.cayoutube.comresearchgate.netyoutube.com

The oxime group is also susceptible to hydrolysis, typically under acidic conditions, which would decompose the molecule into a ketone or aldehyde and a hydroxylamine (B1172632). noaa.gov For this compound, this would likely lead to the formation of ethyl glyoxylate (B1226380) and O-ethylhydroxylamine. Studies on other oximes have shown that they are generally more resistant to hydrolysis than imines, and the rate is catalyzed by acid. mun.ca The catalytic action of some oximes in ester hydrolysis has also been noted, a process termed oximolysis. nih.gov

| Functional Group | Hydrolysis Condition | Potential Products |

|---|---|---|

| Ester | Acid or base-catalyzed | Ethoxyiminoacetic acid, Ethanol |

| Oxime | Acid-catalyzed | Ethyl glyoxylate, O-Ethylhydroxylamine |

Atom Economy and Sustainability in Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. researchgate.netyoutube.com

A plausible synthesis for this compound could involve the reaction of ethyl glyoxylate with O-ethylhydroxylamine. This is a condensation reaction, which typically has a higher atom economy than substitution or elimination reactions. researchgate.net

Synthesis Reaction:

Ethyl glyoxylate + O-Ethylhydroxylamine → this compound + Water

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethyl glyoxylate | C₄H₆O₃ | 102.09 | Reactant |

| O-Ethylhydroxylamine | C₂H₇NO | 61.08 | Reactant |

| This compound | C₆H₁₁NO₃ | 145.16 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy (%) | 88.8% |

Calculation: (145.16 / (102.09 + 61.08)) * 100 = 88.8%

An atom economy of 88.8% is relatively high, indicating that a large proportion of the atoms from the reactants are incorporated into the final product. To further enhance the sustainability of the synthesis, other green chemistry principles should be considered, such as the use of renewable raw materials, energy-efficient reaction conditions, and the use of safer, environmentally benign solvents. organic-chemistry.orgresearchgate.net The use of enzymatic catalysts, for example, can lead to milder operating conditions and reduced by-product formation compared to traditional acid or base catalysis in esterification reactions. researchgate.net

Waste Minimization Strategies in Industrial Production

While specific industrial production methods for this compound are not detailed in the available literature, general principles of waste minimization in the specialty chemical industry are applicable. unitopchemicals.comtheenvironmentalblog.org These strategies aim to reduce the environmental impact of manufacturing processes and often lead to cost savings. unitopchemicals.com

Key strategies for waste minimization include:

Process Optimization:

Catalyst Selection and Recycling: Utilizing highly selective and recyclable catalysts can significantly reduce waste by minimizing byproduct formation and allowing for catalyst reuse. purkh.com

Reaction Conditions: Optimizing temperature, pressure, and reaction times can improve yield and selectivity, thereby reducing the amount of unreacted starting materials and byproducts. purkh.com

Continuous Processing: Shifting from batch to continuous flow processing can enhance efficiency and reduce waste generation. purkh.com

Solvent Management:

Solvent Selection: Prioritizing the use of greener solvents with lower toxicity and environmental impact. researchgate.net

Solvent Recovery and Reuse: Implementing distillation or other separation techniques to recover and purify solvents from waste streams for reuse. purkh.com

Raw Material Efficiency:

Renewable Feedstocks: Utilizing bio-based raw materials instead of fossil-fuel-derived ones can improve the sustainability profile of the process. unitopchemicals.com

Inventory Management: Efficient inventory control prevents the over-purchasing and potential degradation of raw materials, which would otherwise become waste. enva.com

Waste Treatment and Recycling:

Closed-Loop Systems: Designing processes where water and other materials are recycled within the production facility to minimize discharge. nexocode.com

Byproduct Valorization: Identifying potential uses for byproducts to turn them from waste into valuable co-products. theenvironmentalblog.org

Advanced Wastewater Treatment: Employing effective wastewater treatment technologies to reduce the environmental impact of any effluent. theenvironmentalblog.org